molecular formula C10H6Cl2N2O B3395404 N-(2,2-dichloro-1-cyanoethenyl)benzamide CAS No. 49837-70-9

N-(2,2-dichloro-1-cyanoethenyl)benzamide

Cat. No.: B3395404
CAS No.: 49837-70-9
M. Wt: 241.07 g/mol
InChI Key: ZLTCPVWAQLYTAF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cyanoalkene Chemistry

N-(2,2-dichloro-1-cyanoethenyl)benzamide is a member of the enamide class of compounds, which are nitrogen analogs of enols. wikipedia.org Enamides, like the related enamines, are valuable nucleophilic reagents in organic synthesis. wikipedia.orgdigitellinc.com However, the N-acyl group in enamides provides a greater balance between stability and reactivity compared to the more hydrolysis-prone enamines. digitellinc.combeilstein-journals.org

The structure of this compound is distinguished by several key functional groups that dictate its reactivity. It is a polyfunctional electrophilic reagent. The dichlorovinyl group, the cyano (nitrile) group, and the benzamide (B126) moiety create a molecule with multiple sites susceptible to nucleophilic attack and cyclization reactions. The presence of the two chlorine atoms on the terminal carbon of the alkene significantly influences the electronic properties of the double bond, making it highly electrophilic and prone to react with a wide range of nucleophiles. This positions the compound as a powerful tool for constructing diverse molecular architectures.

Historical Development and Synthetic Significance of the this compound Scaffold

The synthetic significance of the this compound scaffold lies in its accessibility and its utility as a precursor for more complex molecules. The general method for preparing N-(2,2-dichloro-1-cyanoethenyl)amides involves the reaction of 2-amino-3,3-dichloroacrylonitrile with an appropriate acid chloride. researchgate.net

A typical synthesis involves dissolving 2-amino-3,3-dichloroacrylonitrile and a base, such as N,N-dimethylaniline, in a suitable solvent like diethyl ether. The corresponding acid chloride, in this case, benzoyl chloride, is then added dropwise. researchgate.net This straightforward procedure allows for the creation of a variety of N-acylated derivatives, making the scaffold readily available for further synthetic explorations. The resulting this compound is a stable, crystalline solid that can be used in subsequent transformations without extensive purification. researchgate.netchemscene.com

Role as a Versatile Building Block in Heterocyclic Synthesis

The primary utility of this compound and its analogs in organic synthesis is as a versatile building block for the construction of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The strategic arrangement of electrophilic and nucleophilic centers within the molecule allows for a variety of cyclization pathways, yielding five, six, and seven-membered rings.

Reactions with bifunctional nucleophiles are particularly effective. For instance, the reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with aliphatic amines, such as methylamine (B109427) or dimethylamine (B145610), leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net This transformation proceeds through a series of substitution and intramolecular cyclization steps.

Furthermore, reactions with other nucleophiles can yield different heterocyclic cores. The reaction of N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea with aliphatic amines affords 4-(alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones. researchgate.net When N-(2,2-dichloro-1-cyanoethenyl)amides react with ethylenediamine (B42938) diacetate, a fused heterocyclic system, (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] wikipedia.orgmasterorganicchemistry.comdiazepine-9-carbonitrile, is formed. researchgate.net

These examples underscore the compound's role as a linchpin in synthetic strategies aimed at producing novel heterocyclic structures. The specific products can often be controlled by the choice of nucleophile and reaction conditions.

Interactive Data Tables

Table 1: Synthesis of Heterocycles from N-(2,2-dichloro-1-cyanoethenyl)amide Derivatives

Starting MaterialReagentProductHeterocyclic Core
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamideMethylamine5-(Methylamino)-2-vinyl-1,3-oxazole-4-carbonitrile1,3-Oxazole
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamideDimethylamine5-(Dimethylamino)-2-vinyl-1,3-oxazole-4-carbonitrile1,3-Oxazole
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamideEthylenediamine diacetate(Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] wikipedia.orgmasterorganicchemistry.comdiazepine-9-carbonitrileImidazo[1,2-a] wikipedia.orgmasterorganicchemistry.comdiazepine
N-(2,2-dichloro-1-cyanoethenyl)-N′-methylureaAliphatic amines4-(Alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-oneImidazolidin-2-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-9(12)8(6-13)14-10(15)7-4-2-1-3-5-7/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCPVWAQLYTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401420
Record name N-(2,2-dichloro-1-cyanoethenyl)benzamide
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Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49837-70-9
Record name N-(2,2-dichloro-1-cyanoethenyl)benzamide
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Record name 49837-70-9
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Mechanistic Investigations of Chemical Transformations Involving N 2,2 Dichloro 1 Cyanoethenyl Benzamide

Nucleophilic Addition Mechanisms

Nucleophilic addition reactions are fundamental to the chemistry of N-(2,2-dichloro-1-cyanoethenyl)benzamide. The carbon-carbon double bond in this compound is highly activated by the presence of three strong electron-withdrawing groups: two chlorine atoms and a cyano group. This activation renders the β-carbon atom of the ethenyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.combyjus.comlibretexts.org The general mechanism involves the attack of a nucleophile on this electrophilic carbon, leading to the breaking of the π-bond and the formation of a new sigma bond. youtube.com

The reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with various nucleophiles begins with the addition of the nucleophile to the activated carbon-carbon double bond. For instance, reactions with aliphatic amines such as methylamine (B109427) or dimethylamine (B145610) demonstrate this initial step. researchgate.net The nucleophilic nitrogen of the amine attacks the β-carbon of the dichlorocyanoethenyl group, which is the key step that initiates subsequent transformations. The high electrophilicity of this bond, significantly enhanced by the gem-dichloro and cyano substituents, facilitates this addition. researchgate.net

Amine nucleophiles play a crucial dual role in their reactions with this compound and its derivatives. They not only act as the initial attacking species but also participate in subsequent intramolecular cyclization steps to form stable heterocyclic rings.

The reaction of N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide and 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide with methylamine or dimethylamine results in the formation of 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net This transformation suggests an initial nucleophilic addition of the amine to the C=C bond, followed by an intramolecular cyclization involving the amide oxygen and the elimination of chloride ions.

A more complex example is the reaction with ethylenediamine (B42938) diacetate. This bifunctional nucleophile leads to the formation of (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netbyjus.comdiazepine-9-carbonitrile. researchgate.net The formation of this fused heterocyclic system underscores the role of the amine nucleophile in initiating a cascade of reactions, including addition and subsequent intramolecular cyclizations. researchgate.net

Reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with Amines

Reactant Amine Nucleophile Product
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide Methylamine 5-(Methylamino)-1,3-oxazole-4-carbonitrile derivative
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide Dimethylamine 5-(Dimethylamino)-1,3-oxazole-4-carbonitrile derivative
N-(2,2-dichloro-1-cyanoethenyl)butanamide Ethylenediamine diacetate (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netbyjus.comdiazepine-9-carbonitrile
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide Ethylenediamine diacetate 4-chloro-N-(cyano(imidazolidin-2-ylidene)methyl)butanamide

This table summarizes the outcomes of reactions between various N-(2,2-dichloro-1-cyanoethenyl)amides and different amine nucleophiles, as reported in the literature. researchgate.net


Cyclocondensation Reaction Pathways

Cyclocondensation reactions involving this compound and its derivatives are key to constructing complex heterocyclic frameworks. These reactions typically involve a sequence of nucleophilic addition followed by intramolecular condensation and elimination of small molecules like hydrogen chloride.

While this compound represents a potent electrophile for the synthesis of fused nitrogen-containing heterocycles, specific studies detailing its direct use for the synthesis of pyrazolo[1,5-a] researchgate.netnih.govmasterorganicchemistry.comtriazines are not extensively documented in the provided search results. However, the synthesis of related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines from other precursors is a well-established area of research. researchgate.netnih.govnih.govbyu.edu These syntheses often rely on the reaction of a 1,3-dicarbonyl equivalent with an amino-pyrazole derivative. researchgate.net Given the reactivity of the dichlorocyanoethenyl group, it is plausible that it could react with suitable aminopyrazole derivatives to furnish pyrazolo-fused triazine systems, though specific examples are not detailed in the available literature.

Intramolecular cyclization is a prominent reaction pathway for derivatives of this compound, particularly after initial reaction with a bifunctional nucleophile. The formation of (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netbyjus.comdiazepine-9-carbonitrile from the reaction with ethylenediamine diacetate is a clear example of such a process. researchgate.net The proposed mechanism involves the initial addition of one amino group of ethylenediamine to the activated double bond, followed by the intramolecular attack of the second amino group, leading to the formation of the fused ring system. researchgate.net

General principles of intramolecular cyclization in related systems, such as the acid-catalyzed cyclization of N-cyano sulfoximines or the cyclization of N-substituted benzamides, often involve the formation of a reactive intermediate that facilitates the ring-closing step. nih.govresearchgate.netresearchgate.net In the case of this compound derivatives, the presence of the benzamide (B126) nitrogen and the cyano group can also provide sites for intramolecular reactions under specific conditions, leading to a variety of heterocyclic products. nih.gov

Rearrangement Reactions and Tautomerism Studies

Specific studies focusing on the rearrangement reactions and tautomerism of this compound are not prevalent in the examined literature. However, the structural features of the molecule suggest the potential for such transformations.

The amide functional group within the molecule could theoretically undergo classic amide rearrangements, such as the Hofmann or Curtius rearrangements, under appropriate conditions to yield amine derivatives, although this would likely require modification of the starting material. byjus.com The Beckmann rearrangement is another possibility if an oxime derivative were to be formed. masterorganicchemistry.com

Tautomerism is a plausible phenomenon for derivatives of this compound. For instance, after a nucleophilic addition, the resulting intermediates could exist in different tautomeric forms. The study of tautomerism in related nitrogen-containing heterocyclic systems, such as guanidines, often reveals a preference for one tautomeric form over another, which can be investigated using techniques like 15N NMR spectroscopy. rsc.org For derivatives of this compound, imine-enamine tautomerism could be a possibility in the products of its reactions with amines.

Table of Mentioned Compounds

Compound Name
This compound
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide
Methylamine
Dimethylamine
Ethylenediamine diacetate
5-amino-1,3-oxazole-4-carbonitriles
(Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netbyjus.comdiazepine-9-carbonitrile
4-chloro-N-(cyano(imidazolidin-2-ylidene)methyl)butanamide
Pyrazolo[1,5-a] researchgate.netnih.govmasterorganicchemistry.comtriazines
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[5,1-c]triazines
N-cyano sulfoximines
Thiadiazine 1-oxides
N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide
N,N-disubstituted cyanamide
Imidazoles
Oxazoles
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide
N-(2,2-dichloro-1-hydroxy-ethyl)-benzamide

Chemical Transformations and Derivatization of N 2,2 Dichloro 1 Cyanoethenyl Benzamide Scaffold

Heterocyclization Reactions Leading to Fused Systems

The strategic placement of reactive sites within the N-(2,2-dichloro-1-cyanoethenyl)benzamide molecule facilitates a range of intramolecular and intermolecular cyclization reactions, providing access to complex heterocyclic structures. These transformations are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science.

The reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with primary or secondary amines, such as methylamine (B109427) or dimethylamine (B145610), leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net This transformation is a significant heterocyclization process where the amide oxygen acts as a nucleophile, and the dichlorovinyl group serves as the electrophile, ultimately leading to the construction of the oxazole (B20620) ring. The reaction proceeds through an initial nucleophilic substitution of one or both chlorine atoms by the amine, followed by an intramolecular cyclization. This cyclization involves the nucleophilic attack of the amide oxygen onto the carbon of the enamine intermediate, with subsequent elimination of the remaining chlorine atom to form the aromatic oxazole ring. The reaction of N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide and 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide with methylamine or dimethylamine has been shown to produce previously unknown 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net

Table 1: Synthesis of 5-amino-1,3-oxazole-4-carbonitriles

Starting Material Reagent Product
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide Methylamine 5-(Methylamino)-1,3-oxazole-4-carbonitrile derivative
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide Dimethylamine 5-(Dimethylamino)-1,3-oxazole-4-carbonitrile derivative
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide Methylamine 4-(chloropropyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide Dimethylamine 4-(chloropropyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Data sourced from a 2024 study on the reactions of N-(2,2-dichloro-1-cyanoethenyl)amides. researchgate.net

The electrophilic dichlorovinyl moiety of this compound and its derivatives is a key synthon for building six-membered pyrimidine (B1678525) rings and five-membered imidazole (B134444) rings. These reactions typically involve condensation with binucleophilic reagents. For instance, reaction with amidines or ureas can lead to the formation of pyrimidine derivatives, while reaction with compounds like ethylenediamine (B42938) can yield imidazole-containing structures. researchgate.netresearchgate.net

In a notable reaction, when N-(2,2-dichloro-1-cyanoethenyl)amides are treated with ethylenediamine diacetate, a complex cyclization occurs. researchgate.net This process involves the initial reaction of the ethylenediamine with the dichlorovinyl group, followed by an intramolecular cyclization that incorporates the amide and cyano groups, leading to the formation of a fused imidazo[1,2-a] researchgate.netresearchgate.netdiazepine system. researchgate.net Specifically, this reaction yields (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a] researchgate.netresearchgate.netdiazepine-9-carbonitrile in high yield. researchgate.net

Furthermore, N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea undergoes intramolecular cyclization in the presence of triethylamine (B128534) to form 4-(dichloromethylidene)-5-imino-1-methylimidazolidin-2-one. researchgate.net Subsequent reaction with aliphatic amines results in the formation of 4-(alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones, demonstrating the construction of the imidazole ring system. researchgate.net

The reactivity of the this compound scaffold extends to the synthesis of more intricate polycyclic and fused heterocyclic systems. These reactions often proceed through a cascade mechanism, where an initial intermolecular reaction is followed by one or more intramolecular cyclizations. The formation of the imidazo[1,2-a] researchgate.netresearchgate.netdiazepine ring system, as mentioned previously, is a prime example of the construction of a complex bicyclic structure from the relatively simple benzamide (B126) derivative. researchgate.net

The versatility of this scaffold allows for its use in building fused systems that are of interest in medicinal chemistry. For example, the related pyrimido[1,2-a]benzimidazole (B3050247) derivatives can be synthesized through a one-pot, three-component condensation reaction of 1H-benzimidazol-2-amine, an appropriate aldehyde, and malononitrile. researchgate.net While not directly starting from this compound, this highlights the utility of related synthons in constructing polycyclic frameworks. The ability to generate complex scaffolds from simple precursors is a significant advantage in the efficient synthesis of diverse chemical libraries.

Functionalization of the Dichloroethenyl and Cyano Moieties

Beyond cyclization reactions, the dichlorovinyl and cyano groups of this compound are amenable to a range of functional group interconversions. These transformations allow for the fine-tuning of the molecule's electronic and steric properties and provide handles for further derivatization.

The two chlorine atoms on the ethenyl group are susceptible to nucleophilic substitution, although their reactivity can be influenced by the electronic nature of the rest of the molecule. Reactions with various nucleophiles, such as amines, can lead to the stepwise or complete replacement of the chlorine atoms. researchgate.net

For example, the reaction of N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea with aliphatic amines results in the displacement of one of the chlorine atoms to form 4-(alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones. researchgate.net This demonstrates the feasibility of selective substitution at the dichlorovinyl carbon. The reactivity of these chlorine atoms is a key feature that enables the derivatization of the scaffold, allowing for the introduction of a wide array of functional groups.

Table 2: Nucleophilic Displacement Reactions

Starting Material Nucleophile Product
N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide Methylamine 5-(Methylamino)-1,3-oxazole-4-carbonitrile derivative
N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea Aliphatic Amines 4-(Alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones

Data compiled from studies on the reactivity of N-(2,2-dichloro-1-cyanoethenyl)amides and ureas. researchgate.netresearchgate.net

The cyano (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and various heterocycles. researchgate.net In the context of the this compound scaffold, the nitrile group can participate in cyclization reactions, as seen in the formation of fused pyrimidine and imidazole systems where it becomes part of the newly formed ring. researchgate.netresearchgate.net

Under acidic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. ebsco.comlibretexts.org This transformation would convert this compound into the corresponding carboxylic acid derivative, providing another avenue for derivatization, such as ester or amide formation. Additionally, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield an aminomethyl derivative. libretexts.org The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazole rings, further expanding the chemical space accessible from this scaffold. researchgate.net

Derivatization at the Amide Nitrogen and Benzamide Ring

The this compound structure possesses two primary sites for further chemical modification, excluding the reactive dichlorocyanoethenyl group: the amide nitrogen atom and the aromatic benzamide ring. These sites allow for a range of derivatizations to modulate the molecule's properties. Transformations at the amide nitrogen typically involve N-alkylation or N-acylation, while the benzamide ring can undergo electrophilic aromatic substitution.

Modification of the Amide Nitrogen (N-Alkylation and N-Acylation)

The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a suitable base to form an amidate anion. This anion serves as a potent nucleophile for reactions with various electrophiles, enabling the synthesis of N-substituted derivatives.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen is a common strategy. This transformation is typically achieved by deprotonating the amide with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide. nih.govmdpi.com More advanced catalytic methods, for instance, using cobalt nanoparticles with alcohols as the alkylating agent, have also been developed for the N-alkylation of benzamides. nih.gov This reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting enamine intermediate. nih.gov

N-Acylation: The amide nitrogen can also be acylated to form an imide. This generally requires converting the amide to its conjugate base, which then reacts with an acyl chloride or anhydride. Alternative methods utilize acyl-transfer reagents like N-acylbenzotriazoles, which can acylate amides under neutral or mildly basic conditions. semanticscholar.org Such transformations are valuable for installing a second, different acyl group onto the nitrogen atom, further diversifying the molecular structure. semanticscholar.org

The table below summarizes potential N-alkylation and N-acylation reactions based on established methods for benzamides.

Table 1: Potential Derivatization Reactions at the Amide Nitrogen This table presents hypothetical reactions for this compound based on established methods for other benzamides.

Reaction Type Reagents and Conditions Product
N-Alkylation 1. Base (e.g., NaH, KOH) in an inert solvent (e.g., THF, DMF) 2. Alkyl Halide (e.g., CH₃I, C₆H₅CH₂Br) N-Alkyl-N-(2,2-dichloro-1-cyanoethenyl)benzamide
N-Alkylation (Catalytic) Alcohol (e.g., Benzyl alcohol), Co-Nanoparticle Catalyst, Base (KOH), Toluene, 130 °C nih.gov N-Alkyl-N-(2,2-dichloro-1-cyanoethenyl)benzamide
N-Acylation 1. Base (e.g., NaH) 2. Acyl Chloride (e.g., Acetyl chloride) N-Acyl-N-(2,2-dichloro-1-cyanoethenyl)benzamide (an imide)

| N-Acylation (Transfer Reagent) | N-Acylbenzotriazole, THF, reflux semanticscholar.org | N-Acyl-N-(2,2-dichloro-1-cyanoethenyl)benzamide (an imide) |

Substitution on the Benzamide Aromatic Ring

The benzamide ring can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is dictated by the directing effect of the N-acyl substituent. The N-(2,2-dichloro-1-cyanoethenyl)acyl group is strongly electron-withdrawing due to the combined inductive effects of the carbonyl group, the dichlorovinyl moiety, and the cyano group. This has two major consequences:

Deactivation: The ring is significantly deactivated towards electrophilic attack, meaning harsher reaction conditions are required compared to benzene (B151609). libretexts.org

Directing Effect: As a deactivating group, it directs incoming electrophiles to the meta position (C-3 and C-5) relative to the amide linkage. libretexts.org This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent, positively polarized carbonyl carbon. libretexts.org

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic conditions (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). The reaction is expected to yield the 3-halo- or 3,5-dihalo-substituted product. Specialized methods have also been developed for the regioselective ortho-halogenation of N-aryl amides, although these often require specific directing groups or pre-functionalization of the substrate. nih.gov

Nitration: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group onto the ring, again predicted to be at the meta-position, to yield N-(2,2-dichloro-1-cyanoethenyl)-3-nitrobenzamide.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this one. The powerful electron-withdrawing nature of the substituent prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion electrophile.

The table below outlines potential electrophilic aromatic substitution reactions on the benzamide ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzamide Ring This table presents hypothetical reactions for this compound based on established principles of electrophilic aromatic substitution.

Reaction Type Reagents and Conditions Predicted Major Product
Halogenation (Bromination) Br₂, FeBr₃ N-(3-bromo-2,2-dichloro-1-cyanoethenyl)benzamide
Nitration Conc. HNO₃, Conc. H₂SO₄ N-(2,2-dichloro-1-cyanoethenyl)-3-nitrobenzamide
Sulfonation Fuming H₂SO₄ (SO₃) This compound-3-sulfonic acid

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Reaction not expected to proceed due to strong ring deactivation. |

Theoretical and Computational Investigations of N 2,2 Dichloro 1 Cyanoethenyl Benzamide

Electronic Structure and Bonding Analysis

The electronic structure and bonding of N-(2,2-dichloro-1-cyanoethenyl)benzamide are fundamental to its reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis, offer a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule.

Hyperconjugation and Conjugation Effects on Reactivity

Hyperconjugation and conjugation are key electronic effects that significantly influence the stability and reactivity of this compound. Conjugation arises from the overlapping p-orbitals of the benzamide (B126) group and the cyanoethenyl fragment, creating a delocalized π-system across this part of the molecule. This delocalization of electron density generally leads to increased thermodynamic stability. reddit.com

Hyperconjugation, the interaction of electrons in a sigma orbital with an adjacent empty or partially filled p-orbital, also plays a role. reddit.comrsc.org In this molecule, potential hyperconjugative interactions can occur between the C-Cl σ-bonds and the π-system, as well as between C-H σ-bonds of the phenyl ring and the conjugated system. These interactions can further stabilize the molecule and influence the electron density at various atomic sites, thereby affecting its susceptibility to nucleophilic or electrophilic attack. The stability of a molecule can be analyzed by considering the hyperconjugative interactions and charge delocalization. researchgate.net

A hypothetical NBO analysis could quantify the stabilization energies associated with these interactions, as illustrated in the table below.

Table 1: Hypothetical NBO Analysis of Key Electronic Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C=C)π(C=O)15.8Conjugation
π(C=C)π(C≡N)12.3Conjugation
LP(O)π(C=C)8.5Conjugation
σ(C-Cl)π(C=C)2.1Hyperconjugation
σ(C-H)π*(Phenyl)1.9Hyperconjugation

Note: The data in this table is hypothetical and for illustrative purposes only.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide moiety and the double bond, while the LUMO is likely centered on the electron-withdrawing cyano and dichloroethenyl groups. This distribution suggests that the molecule could act as both an electron donor and acceptor in different chemical reactions.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's reactivity profile. nih.gov

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterValue (eV)Description
E(HOMO)-7.25Ionization Potential
E(LUMO)-2.15Electron Affinity
Energy Gap (ΔE)5.10Chemical Hardness
Electronegativity (χ)4.70Electron Attracting Power
Chemical Potential (μ)-4.70Escaping Tendency of Electrons
Global Hardness (η)2.55Resistance to Charge Transfer
Global Softness (S)0.39Ease of Charge Transfer
Electrophilicity Index (ω)4.32Propensity to Accept Electrons

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved by systematically rotating the single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the amide group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. MD simulations can reveal the accessible conformations and the vibrational motions of the molecule, offering insights into its structural dynamics.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the transition state (TS), which is the highest energy point along the reaction coordinate. dntb.gov.ua The structure and energy of the TS provide crucial information about the reaction's feasibility and kinetics.

For instance, in a nucleophilic substitution reaction at the dichlorovinyl group, transition state modeling could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy (the energy difference between the reactants and the TS) can be used to predict the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. mdpi.com

Prediction of Spectroscopic Properties for Structural Insights

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. researchgate.net

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and their corresponding modes can be compared with experimental spectra to aid in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. mdpi.com These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the connectivity of the atoms.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.netehu.es The calculated excitation energies and oscillator strengths can help to understand the electronic transitions occurring within the molecule and to interpret the experimental UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Data
IR (cm⁻¹)~3300 (N-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch)
¹H NMR (ppm)7.5-8.0 (aromatic protons), 8.5 (N-H proton)
¹³C NMR (ppm)115 (C≡N), 120-135 (aromatic carbons), 165 (C=O)
UV-Vis (nm)λmax ≈ 280 nm (π → π* transition)

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of N-(2,2-dichloro-1-cyanoethenyl)benzamide. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula.

For this compound, the expected monoisotopic mass is approximately 240.9858 g/mol . HRMS analysis would aim to detect this molecular ion with high precision, typically within a few parts per million (ppm). The distinct isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the compound's identity. The characteristic M, M+2, and M+4 peaks, with their expected intensity ratios, serve as a definitive signature for a dichloro-substituted compound. While specific experimental HRMS data for this compound is not widely published, this analytical approach remains the gold standard for confirming its synthesis and purity.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the covalent framework and stereochemistry of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed for a complete structural assignment.

In a study on related N-(2,2-dichloro-1-cyanoethenyl)amides, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the structures of reaction products. sigmaaldrich.com For this compound, these experiments would be crucial.

¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons of the benzoyl group and a signal for the N-H proton. The integration and splitting patterns of the aromatic signals would reveal the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the cyano carbon, the dichlorovinyl carbons, and the aromatic carbons.

HSQC: This 2D experiment would correlate the proton signals with their directly attached carbon atoms.

HMBC: This experiment is key to connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away, for instance, confirming the connectivity between the benzoyl group and the nitrogen atom, and between the N-H proton and the ethenyl carbons.

A hypothetical data table for the key NMR signals is presented below, based on typical chemical shifts for similar functional groups.

Atom¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
Benzoyl-H (ortho)~7.9~128C=O
Benzoyl-H (meta)~7.5~129C(ipso), C(ortho)
Benzoyl-H (para)~7.6~133C(meta)
N-HVariable-C=O, C=C(NH)
C=O-~165Benzoyl-H (ortho), N-H
C-CN-~100-110N-H
C-Cl₂-~120-130N-H
C≡N-~115-

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

N-H stretch: A sharp peak typically in the region of 3400-3200 cm⁻¹.

C=O stretch (Amide I): A very strong absorption band around 1700-1650 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band in the 2260-2220 cm⁻¹ region.

C=C stretch: A band in the 1650-1600 cm⁻¹ region.

C-Cl stretch: Strong absorptions in the 850-550 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The cyano (-C≡N) group, in particular, often gives a strong and distinct Raman signal in the 2260-2220 cm⁻¹ range. This is due to the significant change in polarizability during the stretching vibration of the triple bond. The symmetric vibrations of the benzene ring would also be expected to be prominent in the Raman spectrum.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3400-3200Weak
C=O Stretch1700-1650Moderate
C≡N Stretch2260-2220Strong
C=C Stretch (Aromatic)1600-1450Strong
C-Cl Stretch850-550Moderate to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions of this compound.

While a crystal structure for this specific compound is not publicly available, analysis of related benzamide (B126) derivatives reveals common structural motifs. For instance, crystal structures of other benzamides often show the formation of hydrogen-bonded chains or dimers through the amide N-H and C=O groups.

A crystallographic study of this compound would determine:

The planarity of the amide and ethenyl groups.

The dihedral angles between the phenyl ring and the amide plane.

The specific conformation (cis/trans) about the C=C and C-N bonds.

The packing of molecules in the crystal lattice, including any π-π stacking or other non-covalent interactions.

A hypothetical table of crystallographic data is presented below, based on typical values for small organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)5-15
b (Å)5-20
c (Å)10-25
β (°)90-110 (for monoclinic)
Z (molecules/unit cell)2, 4, or 8

This advanced structural elucidation is fundamental for understanding the chemical properties and potential applications of this compound.

Synthetic Utility and Applications of N 2,2 Dichloro 1 Cyanoethenyl Benzamide As a Chemical Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of N-(2,2-dichloro-1-cyanoethenyl)benzamide makes it a valuable precursor for a wide array of heterocyclic compounds. Its ability to react with various nucleophiles and undergo cyclization reactions has been exploited to synthesize several important classes of nitrogen-containing heterocyles.

Synthesis of Pyrazolo[1,5-a]nih.govnih.govresearchgate.nettriazines

While direct synthesis of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines from this compound is not extensively detailed in the provided context, the literature highlights the importance of related pyrazolo-fused heterocycles. Pyrazolo[1,5-a]pyrimidines, for instance, are recognized as purine (B94841) analogs with significant biochemical and pharmaceutical interest due to their activities as antimetabolites in purine pathways. nih.govresearchgate.netresearchgate.net The synthesis of such fused pyrazole (B372694) systems often involves the reaction of aminopyrazoles with various bifunctional reagents. nih.govresearchgate.net

The general synthetic strategies for similar fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, involve cyclocondensation reactions. nih.govresearchgate.net For example, new series of these compounds have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines. nih.govresearchgate.net

Development of Oxazoles and Pyrimidines

The chemical architecture of this compound is conducive to the formation of oxazole (B20620) and pyrimidine (B1678525) rings. For instance, novel derivatives of 3,3-dichloroprop-2-enenitrile containing urea (B33335) fragments, which are structurally related to the title compound, undergo intramolecular cyclization to form imidazolidin-2-ones. researchgate.net This suggests the potential for similar cyclization strategies with this compound to yield oxazole or pyrimidine derivatives.

The synthesis of pyrimidines and related fused systems is a significant area of research. nih.govmdpi.com For example, pyrimido[1,2-a]benzimidazoles have been synthesized through the cyclocondensation of β-keto esters with 2-aminobenzimidazole. nih.gov The reactivity of the dichlorovinyl group in this compound could potentially be harnessed for similar cyclization reactions with appropriate binucleophiles to construct pyrimidine rings.

Formation of Other Nitrogen-Containing Ring Systems

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. researchgate.netresearchgate.net Research has shown that related N-(2,2-dichloro-1-cyanoethenyl)ureas can be cyclized to form imidazolidinones. researchgate.net Specifically, N-(2,2-dichloro-1-cyanoethenyl)-N'-methyl(phenyl)ureas undergo intramolecular cyclization in the presence of triethylamine (B128534) to yield 4-(dichloromethylidene)-5-imino-1-methyl(phenyl)imidazolidin-2-ones. researchgate.net Furthermore, reactions of N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea with aliphatic amines have led to the formation of 4-(alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones. researchgate.net

Additionally, derivatives of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide have been used to synthesize 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net This demonstrates the potential of the core structure, shared with this compound, to act as a scaffold for a variety of heterocyclic systems. The broad utility of nitrogen-containing heterocycles in various applications underscores the importance of developing synthetic routes from versatile precursors. openmedicinalchemistryjournal.comnih.gov

Applications in Material Science and Functional Organic Compounds (excluding biological)

While the primary focus of research on this compound and its derivatives appears to be in the synthesis of biologically active heterocycles, the resulting compounds have potential applications in material science. Nitrogen-containing heterocycles are known to be components of conducting polymers and energetic materials. researchgate.netopenmedicinalchemistryjournal.com For example, heterocycles like triazines and tetrazoles serve as backbones for new energetic compounds due to their high nitrogen content and heat of formation. openmedicinalchemistryjournal.com The development of novel synthetic routes to such heterocycles from precursors like this compound could contribute to advancements in this field.

Role in Agrochemical Research (excluding safety/clinical)

The structural motifs accessible from this compound are relevant to agrochemical research. Pyrazole derivatives, for instance, are a well-established class of compounds with applications in agriculture. nih.gov The ability to synthesize a variety of heterocyclic compounds from this precursor opens up possibilities for the discovery of new agrochemicals. The design and synthesis of novel benzamides substituted with other heterocyclic rings, such as 1,2,4-oxadiazole, have been pursued to find new pesticidal lead compounds. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Enantioselective Synthetic Routes

The structure of N-(2,2-dichloro-1-cyanoethenyl)benzamide does not possess a stereocenter, making the concept of enantioselective synthesis not directly applicable to the parent molecule itself. However, future research could focus on introducing chirality through derivatization.

Future Research Directions:

Asymmetric Transformations: The reactive ethenyl group could be a handle for asymmetric addition or cyclization reactions. Future work might explore catalytic systems that can add a third substituent to the double bond or engage it in a cycloaddition in a stereocontrolled manner, thereby creating one or more chiral centers.

Chiral Auxiliaries: Another avenue would involve modifying the benzamide (B126) portion with a chiral auxiliary. This would allow for diastereoselective reactions on the dichloro-cyanoethenyl moiety, with the auxiliary being removed in a subsequent step to yield an enantiomerically enriched product.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amide bonds and the handling of potentially reactive intermediates are areas where flow chemistry and automated synthesis have shown significant advantages. nih.govnih.gov Continuous-flow processes offer enhanced safety, better heat and mass transfer, and improved reproducibility over traditional batch methods.

Potential Applications and Future Research:

Improved Synthesis: A key area for future research would be the development of a continuous-flow synthesis for this compound. This could involve pumping precursor materials through heated and pressurized reactors to increase reaction rates and yields. nih.gov

Automated Derivatization: An automated synthesis platform could be designed to rapidly generate a library of derivatives from this compound. By systematically varying reagents that react with the dichlorovinyl or cyano groups in a sequential, automated fashion, researchers could quickly explore the chemical space around this scaffold. flinders.edu.au

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential AdvantageRationale
Safety Reduced risk when handling reactive intermediates.Small reaction volumes in the flow reactor minimize the impact of any potential exothermic events.
Efficiency Higher yields and faster reaction times.Enhanced heat and mass transfer, and the ability to operate at superheated conditions. nih.gov
Scalability Easier to scale up production.Production can be increased by running the system for longer periods, avoiding the need to re-optimize for larger batch reactors.
Automation Integration with purification and analysis.In-line purification and analytical techniques can be incorporated for real-time monitoring and high-purity output. flinders.edu.au

Exploration of Novel Catalytic Systems for Transformations

The functional groups of this compound present multiple opportunities for catalytic transformations to create new molecular architectures.

Prospective Research Areas:

Cross-Coupling Reactions: The dichloro-vinyl group is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research could explore catalysts that selectively substitute one or both chlorine atoms to introduce new carbon-carbon or carbon-heteroatom bonds.

Catalytic Reduction/Hydrogenation: The cyano group and the double bond could be selectively reduced using novel catalytic systems. This would provide access to the corresponding amine or saturated derivatives, significantly expanding the molecular diversity obtainable from this starting material.

Cyclization Reactions: Intramolecular reactions between the benzamide and the cyanoethenyl moiety could be catalyzed to form novel heterocyclic compounds. For instance, related N-(2,2-dichloro-1-cyanoethenyl)ureas have been shown to undergo intramolecular cyclization. researchgate.net

Advanced Computational Design of New Derivatives and Reaction Pathways

Computational chemistry offers powerful tools for predicting the properties of new molecules and for understanding reaction mechanisms, thereby guiding experimental work.

Future Computational Studies could include:

Derivative Design and Property Prediction: Density Functional Theory (DFT) and other computational methods could be used to design novel derivatives of this compound. These studies can predict electronic properties, reactivity, and potential biological activity, helping to prioritize synthetic targets. nih.govnih.gov

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential transformations. researchgate.net For example, it could be used to understand the regioselectivity of cross-coupling reactions on the dichlorovinyl group or to predict the most favorable pathways for catalytic cyclizations.

Molecular Docking: If a biological target is identified, molecular docking studies could predict how designed derivatives bind to the active site. This is a common strategy in drug discovery to design more potent inhibitors. mdpi.com

Expanding Applications in Sustainable Chemical Manufacturing

The principles of green and sustainable chemistry focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Potential for Sustainable Practices:

Atom Economy: Future research could focus on developing synthetic routes to this compound and its derivatives that have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product.

Use of Greener Solvents and Catalysts: The development of synthetic methods that use water or other environmentally benign solvents would be a significant step towards sustainability. Furthermore, replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant metals, is a key goal in green chemistry.

Biodegradation: The dichlorovinyl moiety is present in some pesticides like Dichlorvos. wikipedia.orgnih.gov Future research could investigate the environmental fate and potential for microbial degradation of this compound to ensure that its use does not lead to persistent environmental pollution.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-dichloro-1-cyanoethenyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions between N-(2,2-dichloro-1-cyanoethenyl)carboxamides and N-nucleophiles (e.g., amines, pyrazoles). Key steps include optimizing solvent systems (e.g., acetonitrile/water mixtures), reaction duration (e.g., 72 hours at room temperature), and stoichiometric ratios of reagents to achieve yields up to 75% . Purification via crystallization (e.g., methanol/water) is critical for isolating high-purity products.

Q. What spectroscopic and crystallographic techniques are used to characterize This compound?

  • Methodological Answer : Structural confirmation relies on:

  • IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • NMR : 1H^1H and 13C^{13}C NMR to resolve aromatic protons, dichloroethenyl groups, and amide linkages.
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) provides bond lengths, angles, and packing interactions, with refinement data (R-factors < 0.05) ensuring accuracy .

Q. What safety protocols are recommended for handling This compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Avoiding inhalation (S22) and skin/eye contact (S24/25) via PPE (gloves, goggles).
  • Conducting reactions in fume hoods with proper ventilation.
  • Adhering to waste disposal guidelines for halogenated compounds. Safety data sheets (SDS) for analogous benzamides recommend storing the compound in airtight containers under inert atmospheres .

Advanced Research Questions

Q. How does This compound participate in cyclocondensation reactions with N-nucleophiles, and what factors influence product diversity?

  • Methodological Answer : The dichloroethenyl group acts as a highly reactive electrophile, enabling cyclization with amines or heterocyclic N-nucleophiles (e.g., pyrazoles, thiazoles). Product diversity depends on:

  • Substituent effects : Electron-withdrawing groups on the benzamide enhance reactivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack.
  • Temperature : Elevated temperatures (60–80°C) accelerate ring closure but may promote side reactions. Computational studies (e.g., QSPR models) can predict regioselectivity .

Q. What mechanistic pathways govern copper-mediated C-H oxidation reactions involving This compound?

  • Methodological Answer : Divergent mechanisms are observed under varying conditions:

  • Basic conditions : Organometallic C-H activation via Cu(II)-amide coordination, leading to directed methoxylation/chlorination.
  • Acidic conditions : Single-electron transfer (SET) mechanisms dominate, resulting in non-directed quinoline chlorination. Mechanistic studies (EPR, DFT calculations) are essential to distinguish pathways and optimize selectivity .

Q. How can computational methods predict the reactivity of This compound in novel heterocyclic syntheses?

  • Methodological Answer : Quantum chemistry (e.g., DFT), statistical thermodynamics, and neural networks (e.g., CC-DPS platforms) model:

  • Reaction barriers : Identifying transition states for cyclocondensation.
  • Solvent effects : Predicting solvation energies using COSMO-RS.
  • Thermodynamic stability : Calculating Gibbs free energy for intermediates. These tools guide experimental design by prioritizing high-yield pathways .

Q. How is the anticancer activity of This compound derivatives evaluated, and what challenges arise in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Screening : Derivatives are tested against panels of 60 cancer cell lines (e.g., NCI-60) to assess IC50_{50} values.
  • SAR challenges : Balancing lipophilicity (LogP ~5.4) and polar surface area (PSA ~92 Ų) to optimize bioavailability. Conflicting data on substituent effects (e.g., electron-withdrawing vs. donating groups) require multivariate regression analysis .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reaction yields or conditions for synthesizing This compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Solvent purity : Trace water in acetonitrile may hydrolyze intermediates.
  • Catalyst loadings : Variations in 1-ethyl-3-carbodiimide (EDC) concentrations affect coupling efficiency.
  • Crystallization methods : Slow cooling vs. rapid precipitation impacts purity. Systematic DOE (Design of Experiments) approaches, including factorial screening of variables (time, temperature, stoichiometry), are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.